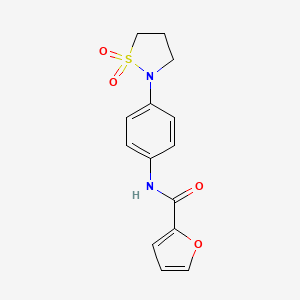

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide

説明

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide is a small-molecule organic compound featuring a furan-2-carboxamide core linked to a phenyl ring substituted with a 1,1-dioxidoisothiazolidin-2-yl group.

特性

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c17-14(13-3-1-9-20-13)15-11-4-6-12(7-5-11)16-8-2-10-21(16,18)19/h1,3-7,9H,2,8,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDGHTWTPPYYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the carboxamide group: This step often involves the reaction of the furan derivative with an amine or ammonia in the presence of a coupling agent like carbodiimide.

Substitution on the phenyl ring: The phenyl ring can be functionalized with the 1,1-dioxidoisothiazolidin-2-yl group through nucleophilic substitution reactions, often using sulfonyl chlorides and appropriate bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.

化学反応の分析

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of Lewis acids or bases.

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

科学的研究の応用

Chemistry

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for further functionalization, making it valuable in developing new chemical entities.

Biology

Research has indicated potential bioactive properties:

- Antimicrobial Activity : Studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

- Anticancer Properties : Preliminary evaluations have shown that derivatives of this compound can inhibit cancer cell growth in vitro, indicating its potential as an anticancer agent.

Medicine

The compound is being explored for therapeutic effects:

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties suggest it may modulate inflammatory pathways.

- Analgesic Activities : There is ongoing research into its pain-relieving potential, which could lead to new analgesic drugs.

Industry

In materials science, N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide is utilized in developing new materials with specific properties such as polymers or coatings that require enhanced durability and chemical resistance.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effective inhibition against several bacterial strains. |

| Study B | Anticancer Evaluation | Showed significant growth inhibition in human tumor cell lines with IC50 values below 20 µM. |

| Study C | Anti-inflammatory Effects | Indicated reduction in inflammatory markers in animal models. |

作用機序

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

類似化合物との比較

N-[2-(Hydrazinecarbonyl)phenyl]furan-2-carboxamide (Schiff Base-Type Hydrazone)

Structure: Features a hydrazinecarbonyl group (-CONHNH₂) on the phenyl ring instead of the 1,1-dioxidoisothiazolidin-2-yl group. Synthesis: Prepared via condensation of N-[2-(hydrazinecarbonyl)phenyl]furan-2-carboxamide with aromatic aldehydes in ethanol under acidic conditions . Key Differences:

- The hydrazine group introduces reactivity toward electrophiles (e.g., aldehydes), enabling Schiff base formation.

- Compared to the sulfonamide isothiazolidine substituent, the hydrazinecarbonyl group may reduce metabolic stability due to susceptibility to hydrolysis or oxidation.

5-Cyano-N-(4-(4-(2-Fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide (FCPPC)

Structure: Contains a piperazine-piperidine substitution on the phenyl ring and a cyano group on the furan ring. Synthesis: Synthesized via multistep coupling reactions, including nucleophilic substitution and amide bond formation . Key Differences:

- The 1,1-dioxidoisothiazolidin-2-yl group in the target compound may confer greater rigidity and sulfonamide-mediated hydrogen-bonding capacity compared to FCPPC’s flexible amine substituents.

Applications : FCPPC is a reference standard in radiopharmaceutical research, highlighting the role of furan carboxamides in imaging agent development .

N-(p-Tolyl)furan-2-carboxamide (3p)

Structure : Simplest analog, with a para-methylphenyl (-p-Tolyl) group.

Synthesis : Produced via reductive transamidation using nitroaromatics and Mn-mediated catalysis .

Key Differences :

- The absence of complex substituents (e.g., sulfonamide or piperazine) simplifies synthesis but limits functional diversity.

- The 1,1-dioxidoisothiazolidin-2-yl group in the target compound likely improves solubility and target affinity compared to the hydrophobic p-Tolyl group.

Applications : Used as a model compound for studying furan carboxamide reactivity .

Research Findings and Implications

- Electronic Effects : The electron-withdrawing sulfonamide group in the target compound may modulate the electron density of the phenyl ring, enhancing hydrogen-bonding interactions with biological targets compared to electron-donating groups (e.g., p-Tolyl) .

- Metabolic Stability : Sulfonamide-containing compounds often exhibit improved metabolic stability over hydrazine or amine derivatives due to reduced susceptibility to oxidative degradation .

- Synthetic Complexity : The incorporation of the 1,1-dioxidoisothiazolidin-2-yl group likely requires specialized reagents or conditions, contrasting with simpler analogs like 3p .

生物活性

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and apoptosis induction. This article presents an overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a furan ring and an isothiazolidinone moiety, which contribute to its biological properties. The presence of the dioxidoisothiazolidin-2-yl group is significant for its interaction with biological targets.

Molecular Formula: C14H12N2O3S

Molecular Weight: 284.32 g/mol

Research indicates that compounds similar to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide may act as apoptosis inducers by triggering specific cellular pathways. The compound is hypothesized to interact with various molecular targets involved in cell survival and proliferation.

Key Mechanisms:

- Inhibition of HSP90: The compound may inhibit heat shock protein 90 (HSP90), a chaperone protein that stabilizes many oncogenic proteins. Inhibition leads to the degradation of these proteins, thus promoting apoptosis in cancer cells .

- Caspase Activation: Similar derivatives have shown the ability to activate caspases, leading to programmed cell death. This is evidenced by studies demonstrating PARP cleavage and DNA laddering in treated cells .

Biological Activity and Efficacy

Numerous studies have assessed the biological activity of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide and related compounds:

| Study | Compound | Cell Line | EC50 (nM) | GI50 (nM) | Observations |

|---|---|---|---|---|---|

| 1k | DLD-1 | 270 | 229 | Induces apoptosis via caspase activation | |

| - | Various | - | - | Potential anti-cancer activity noted |

Case Studies

-

Apoptosis Induction in Colorectal Cancer:

A study focusing on derivatives similar to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide demonstrated significant tumor growth inhibition in a xenograft model using human colorectal cancer cells. The compound exhibited an EC50 of 270 nM, indicating potent activity against this cancer type . -

Impact on HSP90 Client Proteins:

Research has shown that HSP90 inhibitors can destabilize various signaling pathways involved in tumor growth. The interaction of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide with HSP90 may lead to reduced levels of client proteins such as HER-2 and AKT/PKB, further supporting its potential as an anti-cancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。